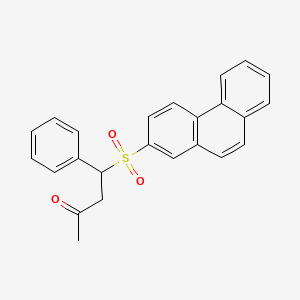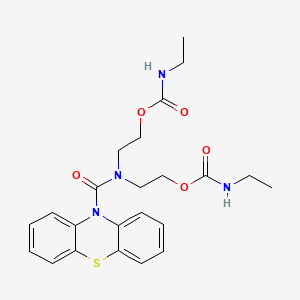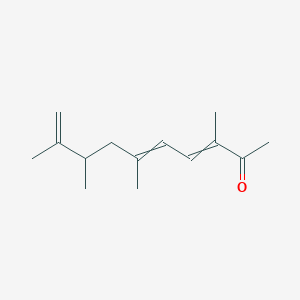
3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is an organic compound with a complex structure characterized by multiple double bonds and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors followed by dehydration and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve high production rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove double bonds or reduce carbonyl groups to alcohols.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,10-Trimethylundeca-3,5,9-trien-2-one
- 7,11-Dimethyldodeca-4,6,10-trien-3-one
- 6,10-Dimethylundeca-3,5,9-trien-2-one
Uniqueness
3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
63649-47-8 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,6,8,9-tetramethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C14H22O/c1-10(2)13(5)9-11(3)7-8-12(4)14(6)15/h7-8,13H,1,9H2,2-6H3 |
Clave InChI |
AWGALQZOQZXQDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=CC=C(C)C(=O)C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


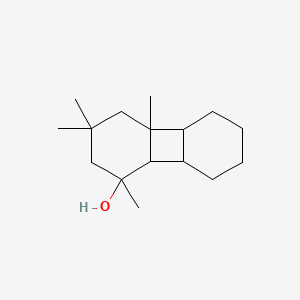
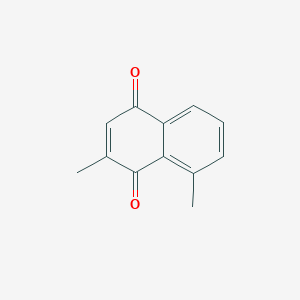
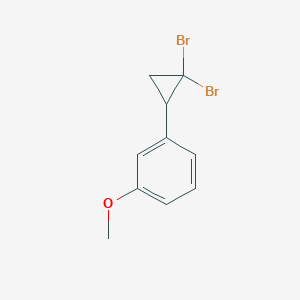


![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
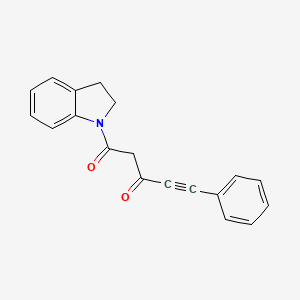
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
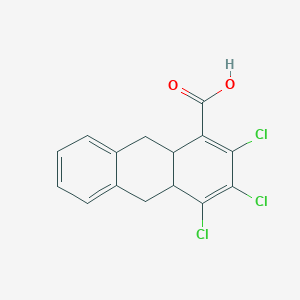

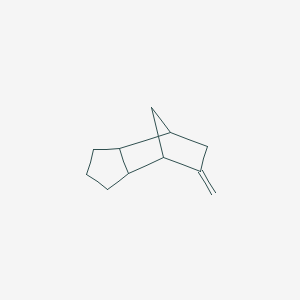
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
